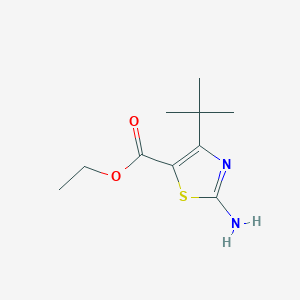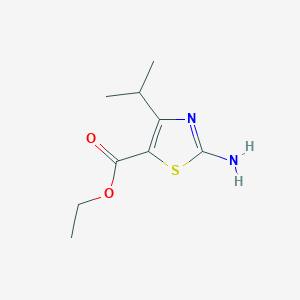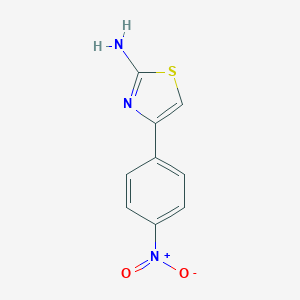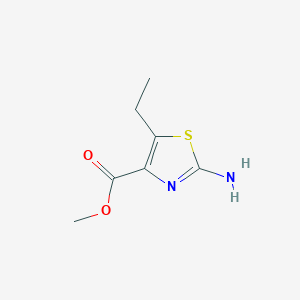
2,4(1H,3H)-Pyrimidinedithione, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has shown promising results in scientific research, indicating its potential to be used as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are essential for the growth and replication of viruses, bacteria, and fungi. It has also been shown to disrupt the cell membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been shown to have minimal toxicity in laboratory experiments. It has been shown to be safe for use in animals and humans at therapeutic doses. This compound has been shown to have no significant effects on blood pressure, heart rate, or body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in laboratory experiments is its low toxicity. This compound can be used at high concentrations without causing harm to the test subjects. In addition, the synthesis of this compound is relatively simple, making it easy to obtain for laboratory experiments.
One of the limitations of using 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in laboratory experiments is its limited solubility in water. This can make it difficult to administer this compound to test subjects in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. One possible direction is to investigate its potential as a therapeutic agent for various diseases. This compound has shown promising results in laboratory experiments, indicating its potential to be used as a natural alternative to synthetic drugs.
Another possible direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound works can provide insights into the development of new drugs that target the same pathways.
Finally, future research can focus on improving the solubility of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in water. This can make it easier to administer this compound to test subjects in aqueous solutions, making it more practical for use in clinical trials.
Méthodes De Synthèse
The synthesis of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- involves the reaction of 6-methyl-2-thiouracil with carbon disulfide in the presence of a base. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess antiviral, antibacterial, and antifungal properties. It has been shown to be effective against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. In addition, it has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In agriculture, 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been shown to possess fungicidal properties. It has been shown to be effective against various fungal strains, including Fusarium oxysporum and Botrytis cinerea. This compound has the potential to be used as a natural alternative to synthetic fungicides, which can have harmful effects on the environment.
Propriétés
Numéro CAS |
6308-38-9 |
|---|---|
Nom du produit |
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- |
Formule moléculaire |
C5H6N2S2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
6-methyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) |
Clé InChI |
CQOAJLIZQSKDFC-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)S)S |
SMILES |
CC1=CC(=S)NC(=S)N1 |
SMILES canonique |
CC1=CC(=S)NC(=S)N1 |
Autres numéros CAS |
6308-38-9 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
